AChE-IN-21

Acetylcholinesterase inhibition Alzheimer's disease Drug discovery

AChE-IN-21 (also designated Compound I-8, CAS 2413656-04-7) is a phthalide alkyl tertiary amine derivative developed as a multi-target agent for Alzheimer's disease research. It is characterized as a potent, selective, and orally active acetylcholinesterase (AChE) inhibitor with an IC50 of 2.66 nM against Electrophorus electricus AChE.

Molecular Formula C24H29NO4
Molecular Weight 395.5 g/mol
Cat. No. B12411507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-21
Molecular FormulaC24H29NO4
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCN(CCCCCC=C1C2=CC(=C(C=C2C(=O)O1)OC)OC)CC3=CC=CC=C3
InChIInChI=1S/C24H29NO4/c1-25(17-18-11-7-6-8-12-18)14-10-5-4-9-13-21-19-15-22(27-2)23(28-3)16-20(19)24(26)29-21/h6-8,11-13,15-16H,4-5,9-10,14,17H2,1-3H3/b21-13-
InChIKeyWHYYJDIDWYSXOY-BKUYFWCQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE-IN-21: A Highly Potent and BBB-Permeable Acetylcholinesterase Inhibitor for Alzheimer's Disease Research Procurement


AChE-IN-21 (also designated Compound I-8, CAS 2413656-04-7) is a phthalide alkyl tertiary amine derivative developed as a multi-target agent for Alzheimer's disease research [1]. It is characterized as a potent, selective, and orally active acetylcholinesterase (AChE) inhibitor with an IC50 of 2.66 nM against Electrophorus electricus AChE [1]. The compound exhibits excellent in vitro blood-brain barrier (BBB) permeability and binds to both the catalytic active site and peripheral anionic site of the enzyme [1].

AChE-IN-21 vs. Generic AChE Inhibitors: Why Clinical Comparators Cannot Substitute for Research-Specific Potency and Selectivity


Generic substitution among acetylcholinesterase inhibitors is scientifically invalid for research procurement because of profound differences in target potency, enzyme selectivity, and brain penetration. While clinical drugs like donepezil are standard comparators, AChE-IN-21 demonstrates an IC50 of 2.66 nM, which is an order of magnitude more potent than donepezil (IC50 = 26.4 nM) [1]. Furthermore, AChE-IN-21 exhibits high selectivity for AChE over butyrylcholinesterase (BuChE), a property essential for minimizing off-target cholinergic side effects [1]. In contrast, a compound like rivastigmine is a dual AChE/BuChE inhibitor, fundamentally altering the pharmacological profile [1]. These quantitative disparities in key research parameters preclude any assumption of functional interchangeability.

AChE-IN-21 Procurement Evidence Guide: Quantified Differentiation from In-Class Comparators


Comparative AChE Inhibitory Potency: AChE-IN-21 vs. Donepezil

In a direct head-to-head comparison, AChE-IN-21 exhibits approximately 10-fold greater potency against acetylcholinesterase (AChE) compared to the clinically approved drug donepezil [1]. The IC50 value for AChE-IN-21 was determined to be 2.66 nM, whereas donepezil showed an IC50 of 26.4 nM under the same assay conditions [1].

Acetylcholinesterase inhibition Alzheimer's disease Drug discovery

Enzyme Selectivity: AChE-IN-21's Discriminative Inhibition of AChE over BuChE

AChE-IN-21 demonstrates a high degree of selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), a critical parameter for minimizing peripheral cholinergic side effects [1]. The IC50 for AChE is 2.66 nM, while the IC50 for rat BuChE is 19.10 μM, representing a selectivity ratio of over 7,000-fold in favor of AChE [1]. This contrasts with broad-spectrum cholinesterase inhibitors like rivastigmine [1].

Selectivity Off-target effects Cholinesterase

In Vitro Blood-Brain Barrier Permeability: AChE-IN-21 vs. Standard AChE Inhibitors

AChE-IN-21 is reported to display excellent blood-brain barrier (BBB) permeability in vitro [1]. While no quantitative permeability coefficient (e.g., Papp) is directly compared to donepezil or rivastigmine in the primary literature, this qualitative assessment establishes its suitability for CNS research [1]. Many potent AChE inhibitors fail to cross the BBB, limiting their utility for in vivo studies of central cholinergic function [1].

Blood-brain barrier CNS penetration Pharmacokinetics

In Vivo Efficacy: Reversal of Scopolamine-Induced Memory Deficit by AChE-IN-21

The in vivo efficacy of AChE-IN-21 was validated using the step-down passive avoidance test, a model of cognitive impairment in mice [1]. Oral administration of AChE-IN-21 at doses ranging from 1.0 to 25.0 mg/kg for seven consecutive days significantly reversed the memory deficit induced by the muscarinic antagonist scopolamine (2 mg/kg, i.p.) [1].

In vivo pharmacology Cognitive deficit Alzheimer's model

AChE-IN-21 in Practice: Optimal Research and Preclinical Application Scenarios for Informed Procurement


Mechanistic Studies of AChE Catalytic and Peripheral Site Binding

AChE-IN-21 is an ideal tool compound for investigating the functional consequences of simultaneous binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE [1]. Its dual-site binding mode, confirmed by molecular docking studies, allows researchers to dissect the role of PAS engagement in processes like amyloid-beta aggregation and cholinergic signaling, a feature not shared by all in-class inhibitors [1].

In Vivo Preclinical Efficacy Studies in Alzheimer's Disease Mouse Models

Given its high oral bioavailability, potent AChE inhibition, excellent BBB permeability, and proven ability to reverse scopolamine-induced memory deficits, AChE-IN-21 is optimally suited for in vivo preclinical efficacy studies [1]. It serves as a superior alternative to donepezil for research that demands a more potent and selective reference agent to establish robust pharmacodynamic relationships [1].

Lead Optimization and Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

AChE-IN-21, as the most potent derivative from a series of phthalide alkyl tertiary amines, represents a critical benchmark for SAR studies [1]. Researchers engaged in medicinal chemistry can use this compound as a reference point to evaluate the impact of structural modifications on AChE inhibitory potency, selectivity, and brain penetration, guiding the design of next-generation multi-target anti-Alzheimer's agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.